

# Application Notes and Protocols for CC-90005 in In Vivo Immunology Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CC-90005** is a potent and selective, orally active small molecule inhibitor of Protein Kinase C-theta (PKC- $\theta$ ).[1] PKC- $\theta$  is a serine/threonine kinase predominantly expressed in T lymphocytes and is a critical component of the T-cell receptor (TCR) signaling cascade.[2] Its inhibition modulates T-cell activation, proliferation, and cytokine production, making it a compelling target for T-cell mediated inflammatory and autoimmune diseases.[2][3] These application notes provide a summary of **CC-90005**'s activity and detailed protocols for its use in preclinical in vivo immunology models.

#### **Mechanism of Action**

Upon TCR and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse where it activates downstream signaling pathways, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are crucial for the expression of cytokines like Interleukin-2 (IL-2), a key factor in T-cell proliferation and differentiation. **CC-90005** selectively inhibits the kinase activity of PKC-θ, thereby attenuating this signaling cascade and suppressing T-cell mediated immune responses.[3]

## PKC-θ Signaling Pathway Inhibition by CC-90005





Click to download full resolution via product page

Caption: **CC-90005** inhibits PKC-θ, blocking T-cell activation.

## **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo pharmacological data for CC-90005.

Table 1: In Vitro Activity of CC-90005

| Target                   | Assay                    | IC50           | Reference |
|--------------------------|--------------------------|----------------|-----------|
| PKC-θ                    | Kinase Assay             | 8 nM           |           |
| ΡΚС-δ                    | Kinase Assay             | 4440 nM        | -         |
| Other PKC family members | Kinase Assays            | >3 µM          | _         |
| IL-2 Expression          | Human PBMCs              | 0.15 μΜ        | -         |
| T-Cell Proliferation     | Human PBMCs (at 1<br>μM) | 51% inhibition |           |
| T-Cell Proliferation     | Human PBMCs (at 3<br>μM) | 88% inhibition | -         |

Table 2: In Vivo Efficacy and Pharmacokinetics of CC-90005



| Model / Species                               | Dosing                             | Key Findings                                                                       | Reference |
|-----------------------------------------------|------------------------------------|------------------------------------------------------------------------------------|-----------|
| Mouse Collagen-<br>Induced Arthritis (CIA)    | 30 and 100 mg/kg<br>BID, p.o.      | Reduction in clinical arthritis scores. Reduced IL-1β, IL-17, and IL-22 in joints. |           |
| Chronic T-Cell<br>Activation Model<br>(Mouse) | 3-30 mg/kg, p.o. BID<br>for 4 days | Significant reduction in popliteal lymph node (PLN) size.                          |           |
| Acute T-Cell Activation<br>Model (Mouse)      | 100 mg/kg, single<br>dose, p.o.    | 51% inhibition of<br>plasma IL-2, 54%<br>inhibition of spleen IL-<br>2.            | _         |
| Rat                                           | 10 mg/kg, p.o.                     | 66% oral<br>bioavailability, Cmax<br>of 1.18 μM.                                   |           |
| Dog                                           | 3 mg/kg, p.o.                      | 46% oral<br>bioavailability, Cmax<br>of 1.2 μM.                                    |           |

## **Experimental Protocols**

## Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model

This model is widely used to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

#### Materials:

- Male DBA/1 mice, 8-10 weeks old
- Bovine Type II Collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis



- Incomplete Freund's Adjuvant (IFA)
- CC-90005
- Vehicle (e.g., 0.5% methylcellulose)
- Standard animal husbandry equipment

#### Procedure:

- Immunization (Day 0):
  - Prepare an emulsion of 100 μg of bovine CII in 100 μL of CFA.
  - Administer 100 μL of the emulsion intradermally at the base of the tail of each mouse.
- Booster Immunization (Day 21):
  - Prepare an emulsion of 100 μg of bovine CII in 100 μL of IFA.
  - Administer 100 μL of the emulsion intradermally at a site near the initial injection.
- CC-90005 Administration:
  - Begin prophylactic oral administration of CC-90005 or vehicle one day before the initial immunization (Day -1) and continue daily throughout the study.
  - A recommended dosing regimen is 30-100 mg/kg, administered twice daily (BID).
- Clinical Assessment:
  - Starting from Day 21, monitor mice three times a week for the onset and severity of arthritis.
  - Score each paw on a scale of 0-4 based on the degree of inflammation and swelling (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling involving the entire paw, 4=ankylosis). The maximum score per mouse is 16.
- Terminal Readouts (e.g., Day 42):



- Collect blood for serum analysis of inflammatory cytokines and biomarkers of cartilage and bone degradation (e.g., CTX-I, CTX-II).
- Harvest paws for histological analysis of joint inflammation, pannus formation, and cartilage/bone erosion.
- Isolate splenocytes to assess T-cell responses ex vivo.

#### **General Experimental Workflow for In Vivo Studies**





Click to download full resolution via product page

Caption: General workflow for in vivo immunology studies.

## Protocol 2: Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a classic in vivo measure of T-cell mediated immunity.

#### Materials:

- C57BL/6 mice, 8-10 weeks old
- Keyhole Limpet Hemocyanin (KLH) or other suitable antigen
- Complete Freund's Adjuvant (CFA)
- CC-90005
- Vehicle
- · Calipers for measuring ear thickness

#### Procedure:

- Sensitization (Day 0):
  - Prepare an emulsion of KLH in CFA.
  - Sensitize mice by subcutaneous injection of the emulsion at the base of the tail.
- CC-90005 Administration:
  - Administer CC-90005 or vehicle orally, starting from the day of sensitization or a few days before the challenge, depending on the experimental design (e.g., prophylactic vs. therapeutic).
- Challenge (e.g., Day 7):
  - Measure the baseline thickness of both ears using calipers.



- Inject a suboptimal dose of KLH in saline into the pinna of one ear. Inject saline alone into the contralateral ear as a control.
- Measurement of DTH Response:
  - Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge.
  - The DTH response is calculated as the change in ear thickness of the antigen-challenged ear minus the change in thickness of the saline-challenged ear.
- Terminal Readouts:
  - Harvest the ears for histological analysis of cellular infiltration.
  - Isolate cells from the draining lymph nodes to assess T-cell activation and cytokine production.

### **Concluding Remarks**

**CC-90005** is a valuable tool for investigating the role of PKC- $\theta$  in T-cell mediated immune responses in vivo. The protocols outlined above provide a framework for evaluating its efficacy in preclinical models of autoimmune and inflammatory diseases. Appropriate adaptation of dosing regimens and study endpoints will be necessary depending on the specific research question and animal model employed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cynbiose.com [cynbiose.com]
- 2. Collection Discovery of the Selective Protein Kinase Câraril, Kinase Inhibitor, CC-90005 Journal of Medicinal Chemistry Figshare [acs.figshare.com]
- 3. Hooke Protocols Immunization of Mice to Induce DTH Response [hookelabs.com]







 To cite this document: BenchChem. [Application Notes and Protocols for CC-90005 in In Vivo Immunology Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8716290#cc-90005-treatment-for-in-vivoimmunology-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com